5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Overview
Description
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features both pyrazole and isoxazole rings, which are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of a pyrazole derivative followed by coupling with an isoxazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent steps may involve base-catalyzed cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole and isoxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the isoxazole ring.
5-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern on the pyrazole ring.
4-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical reactivity and biological activity. The combination of these heterocycles in a single molecule provides a versatile scaffold for further functionalization and exploration in various scientific fields .
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZDOCAYXXHKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.